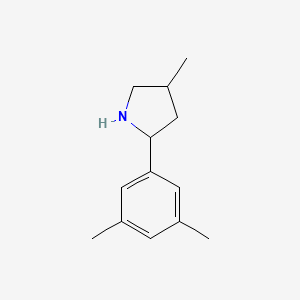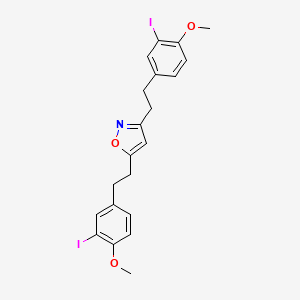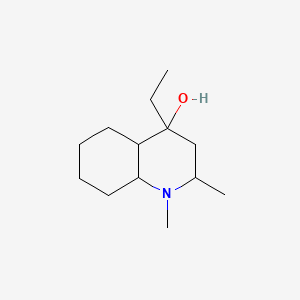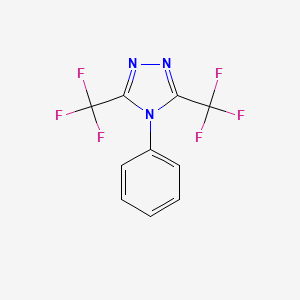
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with phenyl and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
- 4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- 4-Carbomethoxymethyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
Comparison: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group can enhance the compound’s stability, reactivity, and potential for various applications .
Eigenschaften
CAS-Nummer |
88579-71-9 |
|---|---|
Molekularformel |
C10H5F6N3 |
Molekulargewicht |
281.16 g/mol |
IUPAC-Name |
4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
BRUHCIDPGDRUGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)
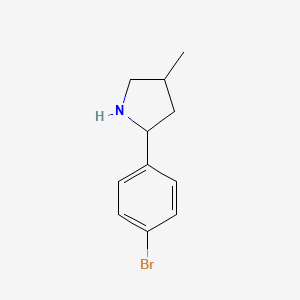

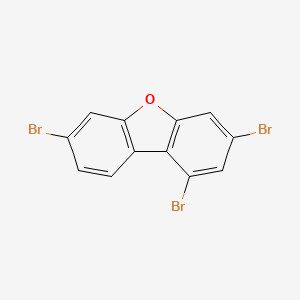
![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
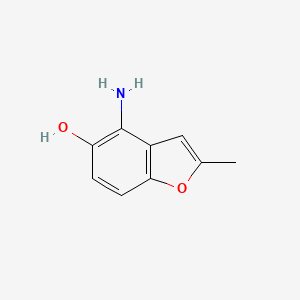
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
